molecular formula C9H5FO2 B115826 5-Fluorobenzofuran-2-carbaldehyde CAS No. 140382-35-0

5-Fluorobenzofuran-2-carbaldehyde

Cat. No.: B115826
CAS No.: 140382-35-0
M. Wt: 164.13 g/mol
InChI Key: HAZDVFKNOIHCBQ-UHFFFAOYSA-N
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Description

5-Fluorobenzofuran-2-carbaldehyde is an organic compound with the molecular formula C9H5FO2 It is a derivative of benzofuran, where a fluorine atom is substituted at the 5th position of the benzofuran ring, and an aldehyde group is present at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluorobenzofuran-2-carbaldehyde typically involves the fluorination of benzofuran derivatives followed by formylation. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the desired position. The formylation can be achieved using Vilsmeier-Haack reaction conditions, which involve the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and by-products. Continuous flow chemistry techniques and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 5-Fluorobenzofuran-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, H2O2 (hydrogen peroxide)

    Reduction: NaBH4, LiAlH4, catalytic hydrogenation

    Substitution: Nucleophiles (amines, thiols), polar aprotic solvents (DMSO, DMF)

Major Products:

Scientific Research Applications

5-Fluorobenzofuran-2-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluorobenzofuran-2-carbaldehyde and its derivatives involves interactions with specific molecular targets and pathways. The fluorine atom’s presence can influence the compound’s electronic properties, enhancing its binding affinity to target proteins or enzymes. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity .

Comparison with Similar Compounds

    Benzofuran-2-carbaldehyde: Lacks the fluorine atom, resulting in different chemical reactivity and biological activity.

    5-Chlorobenzofuran-2-carbaldehyde: Similar structure but with a chlorine atom instead of fluorine, leading to different electronic and steric effects.

    5-Bromobenzofuran-2-carbaldehyde:

Uniqueness: 5-Fluorobenzofuran-2-carbaldehyde is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances the compound’s stability and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

5-fluoro-1-benzofuran-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FO2/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAZDVFKNOIHCBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A stirred solution of 12 (300 mg, 4.0 mmol) in acetic acid (10 mL) was refluxed for 24 h. After cooling, the solution was evaporated to dryness. The crude product was adsorbed on silica gel and purified by flash chromatography, eluting with hexane/EtOAc (4:1) to give the 13 (180 mg, 94%) as a white solid, 1H NMR (500 MHz, CDCl3): δ: 9.89 (1H, s, CHO), 7.57 (2H, m, ArH), 7.41 (1H, d, J=7.20 Hz), 7.26 (1H, d, J=6.94 Hz, H-4). 13C NMR CDEPT 135, (500 MHz, CDCl3): δ: 179.74 (CHO), 117.73 (C-3), 117.25 (C-7), 113.81 (C-6), 108.68 (C-4).
Name
12
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Yield
94%

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